molecular formula C12H16ClFN2O2 B8025371 cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hcl

cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hcl

Cat. No.: B8025371
M. Wt: 274.72 g/mol
InChI Key: JYHMGDGZIMHCJR-DHXVBOOMSA-N
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Description

cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride: is a chemical compound that features a pyrrolidine ring substituted with a carbobenzyloxy (Cbz) protected amino group and a fluorine atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Protection of the Amino Group: The amino group is protected using a carbobenzyloxy (Cbz) group to prevent unwanted reactions during subsequent steps.

    Hydrochloride Salt Formation: The final step involves converting the compound into its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be employed to remove the Cbz protecting group, revealing the free amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or reagents like palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives of the amino group.

    Reduction: Free amino derivatives after deprotection.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Studied for its potential biological activity and interactions with biological targets.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry:

  • Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound’s fluorine atom and protected amino group play crucial roles in its binding affinity and reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    cis-3-(Cbz-amino)-4-hydroxypyrrolidine: Similar structure but with a hydroxyl group instead of a fluorine atom.

    cis-3-(Cbz-amino)-cyclobutanecarboxylic acid: Features a cyclobutane ring instead of a pyrrolidine ring.

Uniqueness:

  • The presence of the fluorine atom in cis-3-(Cbz-amino)-4-fluoro-pyrrolidine hydrochloride imparts unique chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and biological activity.

Properties

IUPAC Name

benzyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O2.ClH/c13-10-6-14-7-11(10)15-12(16)17-8-9-4-2-1-3-5-9;/h1-5,10-11,14H,6-8H2,(H,15,16);1H/t10-,11+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHMGDGZIMHCJR-DHXVBOOMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CN1)F)NC(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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